N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride
Overview
Description
N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H19ClN2O2S2. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexylamine, undergoes a reaction with formaldehyde to form the aminocyclohexyl intermediate.
Sulfonamide Formation: The aminocyclohexyl intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the sulfonamide derivative to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
Material Science: The thiophene ring in the compound makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study the interactions of sulfonamides with biological targets.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]benzene-2-sulfonamide hydrochloride
- N-[(1-Aminocyclohexyl)methyl]pyridine-2-sulfonamide hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the sulfonamide group. While the target compound has a thiophene ring, the similar compounds have benzene or pyridine rings.
- Unique Properties: The presence of the thiophene ring in N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride may impart unique electronic properties, making it more suitable for applications in organic electronics compared to its benzene or pyridine analogs.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2.ClH/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10;/h4-5,8,13H,1-3,6-7,9,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVABRXLCJFHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-75-0 | |
Record name | 2-Thiophenesulfonamide, N-[(1-aminocyclohexyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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